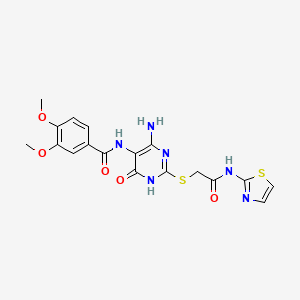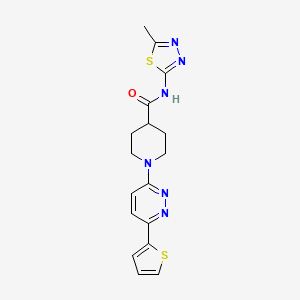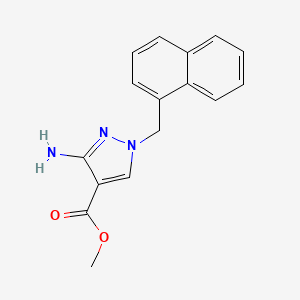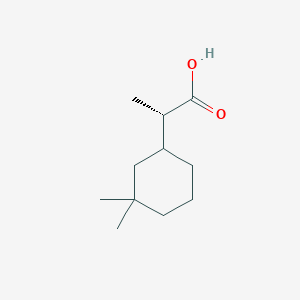
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile
Overview
Description
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It has a CAS Number of 618446-30-3 and a molecular weight of 202.14 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,2,2-trifluoroethoxy)isonicotinonitrile . The InChI code is 1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 202.14 . It is a liquid at room temperature .Scientific Research Applications
Building Blocks for Life Sciences Research
The trifluoromethoxy group, similar to 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, has been utilized to create new and significant building blocks for life sciences research. These compounds have undergone regioselective functionalization to serve diverse purposes in this field, also backed by X-ray crystallographic structure determinations and in silico studies for understanding their lowest-energy conformations (Manteau et al., 2010).Key Intermediate in Herbicide Synthesis
A derivative, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, plays a crucial role as an intermediate in the synthesis of trifloxysulfuron, a highly efficient herbicide. The synthesis pathway includes stages like Hofmann degradation and diazotization-alcoholysis, with efforts made to optimize reaction conditions for improved yields (Zuo Hang-dong, 2010).Structural and Spectroscopic Analysis of Pyridine Derivatives
Structural differences in certain pyridine derivatives, which could share structural similarities with 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile, were revealed through X-ray diffraction methods. These studies also explored hydrogen bonding patterns, structural features through FT-IR, FT-R, and NMR spectroscopy, and the behavior of intermolecular interactions in solutions (Tranfić et al., 2011).Potential in Electrocatalysis
Derivatives of pyridine, similar to the mentioned compound, were studied as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. These studies are crucial for understanding the selectivity and efficiency of such compounds in electrocatalytic processes, and how functional groups like the pyridinium groups can influence proton delivery (Matson et al., 2012).Inhibition of Xanthine Oxidoreductase
Compounds structurally related to 2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile were investigated for their inhibitory action on xanthine oxidoreductase. This type of research is significant for potential therapeutic applications, especially for conditions like hyperuricemia, and provides insights into the mechanism of inhibition and conversion of these compounds (Matsumoto et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)5-14-7-3-6(4-12)1-2-13-7/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHDUGIMFIZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)pyridine-4-carbonitrile | |
CAS RN |
618446-30-3 | |
| Record name | 2-(2,2,2-trifluoroethoxy)pyridine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)
![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)

![2-[(3-Chlorobenzyl)thio]aniline hydrochloride](/img/structure/B2561400.png)

![(3aR,8aS)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2561407.png)

![ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B2561410.png)


![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)

![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)